3alpha-Akebonoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

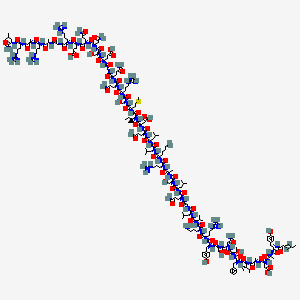

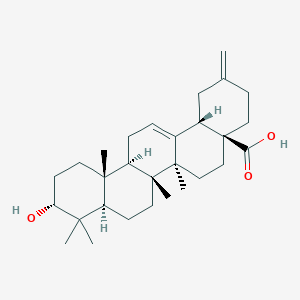

3alpha-Akebonoic acid is a type of triterpenoid . It has a molecular weight of 440.7 and a molecular formula of C29H44O3 . It is usually available in powder form .

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. .Molecular Structure Analysis

The chemical name of this compound is (4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid . The structure is consistent with this name .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 440.7 and a molecular formula of C29H44O3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Role in Prostate Carcinoma : 3alpha-HSD, part of the aldo-keto reductase superfamily and named AKR1C3, is significantly expressed in the human prostate. Its overexpression is closely associated with prostate carcinoma. AKR1C3 may regulate the balance of androgens and hence the trans-activation of the androgen receptor in prostate tissues, potentially affecting prostate cancer progression and treatment (Fung et al., 2006).

Potential Target for Dietary Flavonoids : AKR1C3 has been identified as a potential target for the inhibitory effect of dietary flavonoids. This discovery suggests its significance in treating or preventing hormone-dependent malignancies like prostate and breast cancer. Certain dietary phytoestrogens have been reported to inhibit AKR1C3 in low micromolar concentrations, indicating a possible avenue for therapeutic intervention (Škarydová et al., 2009).

Involvement in Steroid Hormone Metabolism : 3alpha-HSD isoforms (AKR1C1-AKR1C4) have been studied for their role in the inactivation and formation of male and female sex hormones. These isoforms exhibit a wide range of activities, including acting as NAD(P)(H)-dependent 3-, 17-, and 20-ketosteroid reductases and hydroxysteroid oxidases. This highlights their potential role in modulating levels of active androgens, estrogens, and progestins in various tissues (Penning et al., 2000).

Prostaglandin D2 11-Ketoreductase Activity : AKR1C3 also acts as prostaglandin D2 11-ketoreductase, suggesting its involvement in prostaglandin metabolism. This activity is significant as prostaglandins are involved in various physiological processes and pathological conditions (Matsuura et al., 1998).

Applications in Molecular Imaging of Redox Metabolism : A fluorogenic substrate developed for 3alpha-HSD, including human enzymes, offers new tools for molecular imaging of redox metabolism. This substrate is highly selective for 3alpha-HSD enzymes and can be used in studying enzyme activity and potential applications in medical diagnostics and research (Yee et al., 2004).

Target for Alzheimer’s Disease Therapeutics : 3-α-akebonoic acid (3AA) interferes with the interaction between BACE1 and γ-secretase subunit presenilin-1 (PS1) and reduces Aβ production. This discovery positions 3AA and its structural analogs as promising strategies for Alzheimer’s disease therapeutics (Cui et al., 2015).

Mechanism of Action

- 3α-Akebonoic acid appears to have interesting in vitro growth inhibitory activity against human tumor cell lines such as A549 and HeLa .

- Additionally, it interferes with presenilin-1 (PS1) and β-site APP-cleaving enzyme 1 . PS1 is involved in the processing of amyloid precursor protein (APP) and plays a role in Alzheimer’s disease pathogenesis.

- The exact interaction of 3α-Akebonoic acid with its targets remains to be fully elucidated. However, its inhibitory effects on α-glucosidase and tumor cell growth suggest potential involvement in metabolic pathways and cellular processes .

Target of Action

Mode of Action

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3alpha-Akebonoic acid is known to be an inhibitor of the enzyme alpha-glucosidase, with an IC50 value of 0.035 mM . Alpha-glucosidase is an enzyme that catalyzes the hydrolysis of alpha-glucosidic linkages, which are common in starch and other carbohydrates. By inhibiting this enzyme, this compound can potentially affect carbohydrate metabolism .

Cellular Effects

In vitro studies have shown that this compound exhibits cytotoxic effects against human lung adenocarcinoma (A549) and human cervical carcinoma (HeLa) cell lines . It’s also been found to have antibacterial activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme alpha-glucosidase, inhibiting its activity . This inhibition can interfere with carbohydrate metabolism, potentially leading to various downstream effects. Additionally, this compound has been found to interfere with the interaction between presenilin-1 (PS1) and beta-site APP-cleaving enzyme 1 (BACE1), reducing Aβ production .

Metabolic Pathways

As an alpha-glucosidase inhibitor, this compound is involved in the metabolic pathway of carbohydrate digestion . By inhibiting alpha-glucosidase, it can potentially affect the breakdown and absorption of carbohydrates in the digestive system.

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVVPZWKCNXREE-WPLIZOQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 3α-Akebonoic acid impact amyloid beta (Aβ) production?

A1: 3α-Akebonoic acid was identified through high-throughput screening as a potential therapeutic agent for Alzheimer's disease. It acts by interfering with the interaction between Presenilin 1 (PS1) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). [] This interaction is crucial for the production of Aβ, a key component of amyloid plaques found in the brains of Alzheimer's patients. By disrupting this interaction, 3α-Akebonoic acid reduces Aβ generation, potentially offering a therapeutic strategy for Alzheimer's disease. []

Q2: What is the relationship between 3α-Akebonoic acid and betulinic acid in the context of Alzheimer's disease research?

A2: Due to the limited natural availability of 3α-Akebonoic acid, researchers turned to the structurally similar and naturally abundant betulinic acid as a starting point for developing more potent inhibitors of the PS1/BACE1 interaction. [] Betulinic acid derivatives were synthesized and evaluated, leading to the identification of compounds with improved potency in reducing Aβ production. This approach highlights the importance of exploring natural product derivatives as potential therapeutic leads for complex diseases like Alzheimer's. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)